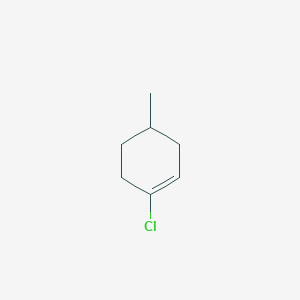

1-Chloro-4-methylcyclohex-1-ene

CAS No.:

Cat. No.: VC13584136

Molecular Formula: C7H11Cl

Molecular Weight: 130.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11Cl |

|---|---|

| Molecular Weight | 130.61 g/mol |

| IUPAC Name | 1-chloro-4-methylcyclohexene |

| Standard InChI | InChI=1S/C7H11Cl/c1-6-2-4-7(8)5-3-6/h4,6H,2-3,5H2,1H3 |

| Standard InChI Key | KTJOJGBCWCZFKW-UHFFFAOYSA-N |

| SMILES | CC1CCC(=CC1)Cl |

| Canonical SMILES | CC1CCC(=CC1)Cl |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

1-Chloro-4-methylcyclohex-1-ene features a cyclohexene backbone with substituents at positions 1 and 4. The double bond between C1 and C2 restricts ring flexibility, locking the molecule into a half-chair conformation. The chlorine atom at C1 adopts an equatorial position to minimize steric strain, while the methyl group at C4 influences electronic distribution .

Key Structural Data:

-

Molecular Formula: C₇H₁₁Cl

-

IUPAC Name: 1-chloro-4-methylcyclohexene

Stereochemical Considerations

The double bond imposes geometric constraints, preventing free rotation and stabilizing specific conformers. Unlike saturated analogs (e.g., 1-chloro-4-methylcyclohexane), the planar sp²-hybridized carbons at C1 and C2 render the molecule more reactive toward electrophilic additions .

Synthesis and Manufacturing

Industrial Production

Commercial suppliers such as MuseChem and VulcanChem offer the compound at ≥95% purity, priced at approximately ฿2,637.00 per 0.1 g . Scalable synthesis remains challenging due to the need for precise steric control during chlorination and purification steps.

Physicochemical Properties

Spectroscopic Data

-

Mass Spectrometry: Dominant fragments at m/z 81 and 55 correspond to cyclohexene ring cleavage .

-

NMR: Expected signals include a doublet for the vinylic proton (δ 5.5–6.0 ppm) and a multiplet for the methyl group (δ 1.0–1.5 ppm) .

Chemical Reactivity and Applications

Reaction Mechanisms

-

Nucleophilic Substitution: The chlorine atom undergoes SN2 reactions with strong nucleophiles (e.g., hydroxide), albeit slower than aliphatic chlorides due to steric hindrance.

-

Electrophilic Addition: The double bond reacts with halogens or hydrogen halides, yielding dihalogenated or alkyl halide products .

Industrial and Research Applications

-

Pharmaceuticals: Intermediate in Taxol core synthesis via copper-catalyzed asymmetric conjugate additions .

-

Agrochemicals: Precursor to herbicides and insecticides requiring cyclohexene frameworks .

-

Fragrances: Functionalized to produce terpene-like odorants.

Conformational and Stability Analysis

Steric and Electronic Effects

Comparative studies of trans-1-chloro-4-methylcyclohexane reveal that gauche interactions between substituents increase strain by ~2.4 kJ/mol . In the cyclohexene derivative, the rigid double bond exacerbates steric clashes, favoring conformers with substituents in equatorial positions .

Degradation Pathways

-

Thermal Decomposition: Above 200°C, dehydrochlorination may occur, forming 4-methylcyclohexene.

-

Hydrolysis: Slow reaction with water yields 4-methylcyclohexanol under acidic conditions .

Comparison with Related Compounds

| Property | 1-Chloro-4-methylcyclohex-1-ene | 1-Chloro-4-methylcyclohexane |

|---|---|---|

| Structure | Unsaturated (cyclohexene) | Saturated (cyclohexane) |

| Reactivity | High (electrophilic additions) | Moderate (SN2 substitutions) |

| Molecular Weight | 130.61 g/mol | 132.63 g/mol |

| LogP | 2.93 | 3.12 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume